
1-(2-Bromo-1-methoxyethyl)-2-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-1-methoxyethyl)-2-methoxybenzene is an organic compound with the molecular formula C10H13BrO2 It is a brominated aromatic ether, which means it contains a bromine atom attached to an aromatic ring along with ether functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-methoxyethyl)-2-methoxybenzene typically involves the bromination of 1-(2-methoxyethyl)-2-methoxybenzene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Bromo-1-methoxyethyl)-2-methoxybenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone at room temperature.
Oxidation: Conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Performed in anhydrous conditions to prevent the decomposition of reducing agents.
Major Products Formed
Nucleophilic Substitution: Products include 1-(2-methoxyethyl)-2-methoxybenzene derivatives with different functional groups replacing the bromine atom.
Oxidation: Products include 1-(2-methoxyethyl)-2-methoxybenzaldehyde or 1-(2-methoxyethyl)-2-methoxybenzoic acid.
Reduction: The major product is 1-(2-methoxyethyl)-2-methoxybenzene.
Applications De Recherche Scientifique
1-(2-Bromo-1-methoxyethyl)-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-1-methoxyethyl)-2-methoxybenzene depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Bromo-1-methoxyethyl)-2-methylbenzene: Similar structure but with a methyl group instead of a methoxy group.
1-(2-Bromo-1-methoxyethyl)-4-ethylbenzene: Similar structure but with an ethyl group instead of a methoxy group.
2-Bromo-1-phenylethyl methyl ether: Similar structure but with a phenyl group instead of a methoxy group.
Uniqueness
1-(2-Bromo-1-methoxyethyl)-2-methoxybenzene is unique due to the presence of both bromine and methoxy groups on the aromatic ring
Propriétés
Formule moléculaire |
C10H13BrO2 |
|---|---|
Poids moléculaire |
245.11 g/mol |
Nom IUPAC |
1-(2-bromo-1-methoxyethyl)-2-methoxybenzene |
InChI |
InChI=1S/C10H13BrO2/c1-12-9-6-4-3-5-8(9)10(7-11)13-2/h3-6,10H,7H2,1-2H3 |
Clé InChI |
AXHZWZDIGRRWKU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C(CBr)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


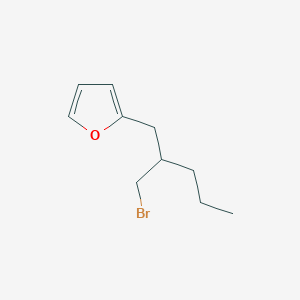

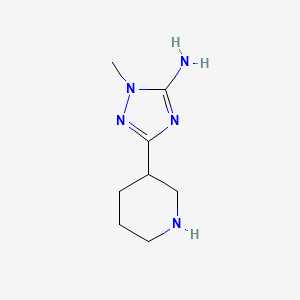
![[17-acetyloxy-10,13-dimethyl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide](/img/structure/B13640288.png)

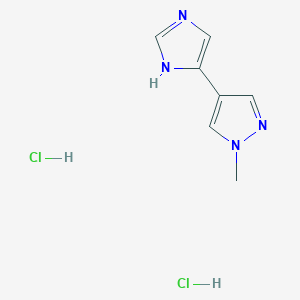
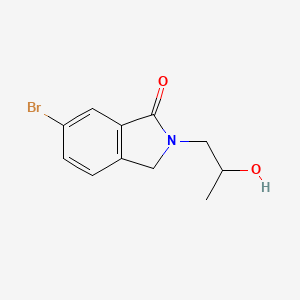
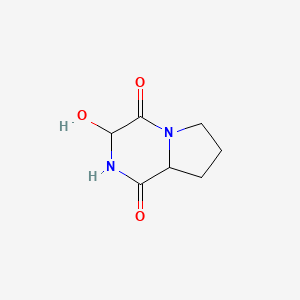


![2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]sulfanyl}acetic acid](/img/structure/B13640334.png)
![6-(Aminomethyl)-3-propylbenzo[d]oxazol-2(3h)-one](/img/structure/B13640341.png)


